molecular formula C16H16N4O4S B2600150 2-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 368847-39-6

2-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No. B2600150
CAS RN: 368847-39-6
M. Wt: 360.39
InChI Key: XMLDTLJORDKJOP-UHFFFAOYSA-N
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Description

The compound “2-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid” is a chemical compound with a molecular formula of C18H20N4O4S . It’s also known as METHYL 2- [ (7-BENZYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]PROPANOATE .

Scientific Research Applications

Photoinduced Reductive Transformation

1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid is used in photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, as shown in a study by Hasegawa et al. (2004). This process demonstrates the compound's utility in photochemical reactions involving ketones (Hasegawa et al., 2004).

Basicity in Highly Substituted Porphyrins

The study of basicity in highly substituted β-Octaalkyl-meso-aryl- and -meso-thienyl porphyrins, investigated by Nikitin et al. (2018), illustrates the importance of this compound in understanding the basicity of complex molecular structures (Nikitin et al., 2018).

Tandem Pummerer-Diels-Alder Reaction

The compound's use in tandem Pummerer-Diels-Alder reaction sequences was explored by Padwa et al. (1996). This novel cascade process is significant for the preparation of 1-arylnaphthalene lignans, highlighting its role in complex organic synthesis (Padwa et al., 1996).

Hepatic Peroxisome Proliferation

Research by Reddy and Krishnakantha (1975) on two hypolipidemic compounds structurally unrelated to clofibrate, including a derivative of thioacetic acid, demonstrates its role in inducing peroxisome proliferation in liver cells. This is crucial for understanding cellular mechanisms related to lipid metabolism (Reddy & Krishnakantha, 1975).

Nickel-Catalyzed Cross-Coupling Reaction

Wisniewska et al. (2013) studied a nickel-catalyzed cross-coupling reaction using secondary benzylic esters and found that esters with a chelating thioether derived from 2-(methylthio)acetic acid were most effective. This highlights its application in stereospecific synthesis and enantioselective construction of complex molecules (Wisniewska et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not provided in the searched resources. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the searched resources. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research and application of this compound are not provided in the searched resources. The potential uses and research directions would depend on the properties and activities of this compound .

properties

IUPAC Name

2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-18-13-12(14(23)19(2)16(18)24)20(8-10-6-4-3-5-7-10)15(17-13)25-9-11(21)22/h3-7H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLDTLJORDKJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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